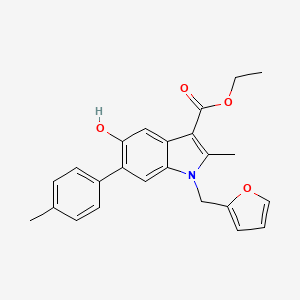
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl or heteroaryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and may have similar biological activities.
Furan derivatives: Compounds containing the furan ring may exhibit similar chemical reactivity.
Phenyl derivatives: These compounds have a phenyl group and may share some chemical properties.
The uniqueness of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE lies in its combination of multiple functional groups, which can lead to diverse chemical and biological activities.
Propriétés
Formule moléculaire |
C24H23NO4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-4-28-24(27)23-16(3)25(14-18-6-5-11-29-18)21-12-19(22(26)13-20(21)23)17-9-7-15(2)8-10-17/h5-13,26H,4,14H2,1-3H3 |
Clé InChI |
XWUUJYSWGFEVHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)C)CC4=CC=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B14947725.png)
![8,13,13-trimethyl-3-(methylamino)-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B14947729.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B14947731.png)
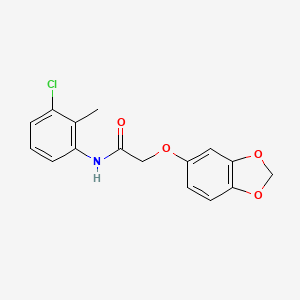
![N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14947751.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14947758.png)
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947771.png)
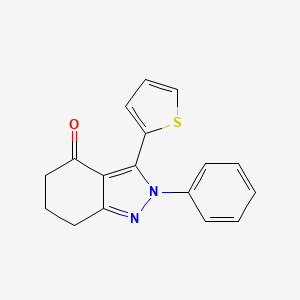
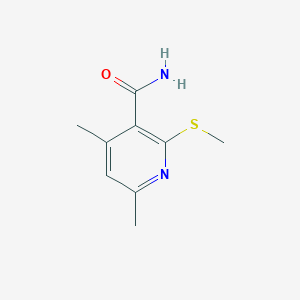
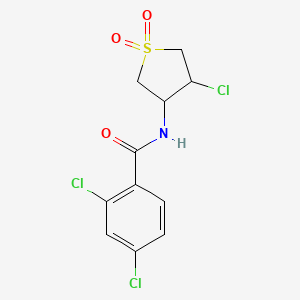
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14947796.png)
![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)
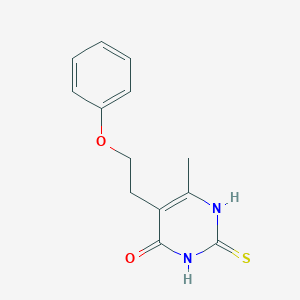
![ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947812.png)
